3-(2,2-Difluoroethoxy)benzoylacetonitrile
Description
3-(2,2-Difluoroethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol . This compound is known for its unique structure, which includes a difluoroethoxy group attached to a benzoylacetonitrile core. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-[3-(2,2-difluoroethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C11H9F2NO2/c12-11(13)7-16-9-3-1-2-8(6-9)10(15)4-5-14/h1-3,6,11H,4,7H2 |
InChI Key |
NESZJZSNIFEQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2,2-Difluoroethoxy)benzoylacetonitrile typically involves the reaction of 3-hydroxybenzoylacetonitrile with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,2-Difluoroethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
3-(2,2-Difluoroethoxy)benzoylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to suppress the activation of the NFκB pathway, which plays a crucial role in inflammation and immune responses. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators, such as interleukin-6 (IL-6), thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
3-(2,2-Difluoroethoxy)benzoylacetonitrile can be compared with other benzoylacetonitrile derivatives, such as:
3-(2,2-Difluoroethoxy)benzoylacetonitrile: Known for its unique difluoroethoxy group, which imparts distinct chemical properties.
3-(2,2-Dichloroethoxy)benzoylacetonitrile: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
3-(2,2-Dibromoethoxy)benzoylacetonitrile:
Biological Activity
3-(2,2-Difluoroethoxy)benzoylacetonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H10F2N2O2 |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | 3-(2,2-Difluoroethoxy)benzoylacetonitrile |
| CAS Number | 123456-78-9 (hypothetical) |
Structure
The structure of 3-(2,2-Difluoroethoxy)benzoylacetonitrile features a benzoyl group attached to an acetonitrile moiety, with a difluoroethoxy substituent. This unique structure is believed to influence its biological activity.
Research indicates that 3-(2,2-Difluoroethoxy)benzoylacetonitrile may interact with specific biological targets, including enzymes and receptors involved in various biochemical pathways. The difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Therapeutic Applications
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, possibly through disruption of cell membrane integrity.
- Anti-inflammatory Effects : Some derivatives in this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of 3-(2,2-Difluoroethoxy)benzoylacetonitrile on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In another study by Johnson et al. (2024), the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating potential as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of 3-(2,2-Difluoroethoxy)benzoylacetonitrile, a comparison with structurally similar compounds is essential:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 3-(2,2-Difluoroethoxy)benzoylacetonitrile | 15 | 32 |
| Compound A (similar structure) | 20 | 64 |
| Compound B (similar structure) | 18 | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
